![molecular formula C18H23N5O3S B2371938 2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide CAS No. 921789-32-4](/img/structure/B2371938.png)

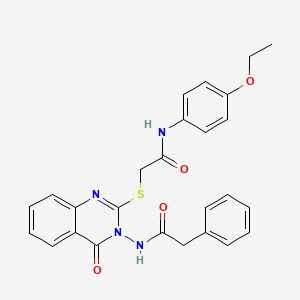

2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Histamine H2-Receptor Antagonist and Antiulcer Activity

- Research has shown that certain imidazo[1,2-a]pyridinylalkylbenzoxazole derivatives, which are structurally similar to the compound , have been synthesized and tested for their histamine H2-receptor antagonist, gastric antisecretory, and antiulcer activities. These compounds have demonstrated potent antisecretory and cytoprotective activity, which suggests potential applications in the treatment of ulcers (Katsura et al., 1992).

Peripheral Benzodiazepine Receptor Imaging

- Imidazo[1,2-α]pyridines have been synthesized as high affinity and selective ligands for the Peripheral Benzodiazepine Receptors (PBR). These compounds, including variants of the specified compound, have been used to develop radiolabeled analogues for the potential study of PBR in vivo using imaging techniques like SPECT (Katsifis et al., 2000).

Angiotensin II Antagonism

- A series of related 3H-imidazo[1,2-b][1,2,4]triazoles have been synthesized and evaluated as angiotensin II antagonists, suggesting a potential role in cardiovascular research and therapeutic applications (Ashton et al., 1993).

Anticonvulsant Activity

- Derivatives of omega-(1H-imidazol-1-yl)-N-phenylacetamide, a compound structurally related to the one , have been synthesized and tested for their anticonvulsant activity, indicating potential applications in the treatment of epilepsy and related disorders (Aktürk et al., 2002).

PET Tracers for NPP1 Imaging

- Carbon-11-labeled imidazopyridine- and purine-thioacetamide derivatives have been prepared as potential PET tracers for imaging of nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1), a key enzyme in several biological processes (Gao et al., 2016).

Melatonin Receptor Ligands

- Imidazo[1,2-a]pyridines have been designed and synthesized as a novel class of melatonin receptor ligands, indicating potential applications in sleep disorders and circadian rhythm regulation (El Kazzouli et al., 2011).

Direcciones Futuras

The future directions for this compound could involve further exploration of its pharmacological activities, given the known activities of similar 1,2,4-triazole derivatives . Additionally, further studies could focus on its synthesis and structural modification to enhance its pharmacological properties.

Propiedades

IUPAC Name |

2-[[7-(4-methoxyphenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N5O3S/c1-25-14-6-4-13(5-7-14)22-8-9-23-17(22)20-21-18(23)27-12-16(24)19-11-15-3-2-10-26-15/h4-7,15H,2-3,8-12H2,1H3,(H,19,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZLDRAQGEPEATF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CCN3C2=NN=C3SCC(=O)NCC4CCCO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N5O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-4-methoxypyrimidine](/img/structure/B2371856.png)

![5-acetamido-N-(2-methoxybenzyl)pyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B2371862.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-1-(methylsulfonyl)-N-((tetrahydrofuran-2-yl)methyl)piperidine-2-carboxamide](/img/structure/B2371863.png)

![4-[2-(Trifluoroacetyl)hydrazino]benzoic acid](/img/structure/B2371866.png)

![Methyl 3-{[4-(tert-butyl)benzyl]oxy}-2-thiophenecarboxylate](/img/structure/B2371867.png)

![5-benzyl-N-(3,4-dimethoxyphenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2371869.png)

![1-[3-(2-Fluorophenoxy)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2371875.png)

![ethyl (4-(2-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-2-oxoethyl)thiazol-2-yl)carbamate](/img/structure/B2371876.png)